2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile
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Overview
Description
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile is a chemical compound with the molecular formula C14H13FN4. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound features a fluorophenyl group attached to a piperazine ring, which is further linked to a propanedinitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile typically involves the following steps:
Formation of Piperazine Derivative: : Piperazine is reacted with 2-fluorophenyl to form 4-(2-fluorophenyl)piperazine.
Introduction of the Dinitrile Group: : The piperazine derivative is then reacted with a suitable dinitrile precursor to introduce the propanedinitrile group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce nitro groups to amines.
Substitution: : Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to biological responses.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fluorophenyl group and the dinitrile moiety. Similar compounds include:
4-(2-Fluorophenyl)piperazine: : Lacks the dinitrile group.
Propanedinitrile derivatives: : Lack the fluorophenyl group.
These structural differences contribute to the distinct properties and applications of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile compared to its analogs.
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c15-13-3-1-2-4-14(13)19-7-5-18(6-8-19)11-12(9-16)10-17/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKUDDGQSHGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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